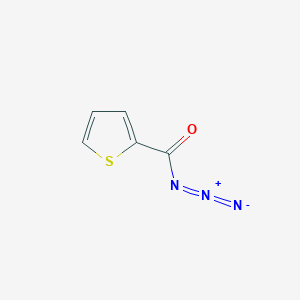

2-Thiophenecarbonylazide

Description

2-Thiophenecarbohydrazide is a thiophene-derived compound featuring a carbohydrazide (-CONHNH₂) functional group. It serves as a critical intermediate in organic synthesis, particularly for constructing hydrazones, Schiff bases, and coordination complexes . The thiophene ring contributes to its electron-rich aromatic system, enhancing its reactivity in cyclization and ligand-forming reactions. Its hydrogen-bonding capability further stabilizes intermediates in synthetic pathways, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

thiophene-2-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3OS/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBMQGOJWHCMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400586 | |

| Record name | 2-Thiophenecarbonylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-39-1 | |

| Record name | NSC299970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarbonylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiophenecarbonylazide can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with sodium azide under specific reaction conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and heating to a specific temperature to facilitate the formation of the azide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the hazardous azide group safely. The process would be optimized to ensure high yield and purity, with rigorous safety protocols in place to manage the potential risks associated with azides.

Chemical Reactions Analysis

Chemical Reactions of 2-Thiophenecarbonylazide

This compound participates in several chemical reactions, notably the Curtius Rearrangement, which is a key transformation in organic synthesis.

Curtius Rearrangement

The Curtius Rearrangement involves the thermal decomposition of an azide to form an isocyanate, which can then react with nucleophiles to produce carbamates or other derivatives. For this compound, this reaction proceeds efficiently under controlled conditions.

Reaction Conditions:

-

Temperature : Typically around 220°C.

-

Solvent : Anhydrous hexadecane or other high-boiling solvents.

-

Time : Short reaction times, often around 15 minutes.

Products:

-

2-Thienyl Isocyanate : The primary product from the Curtius Rearrangement.

-

Carbamates : Formed by reaction of the isocyanate with alcohols.

| Compound | Reaction Conditions | Yield |

|---|---|---|

| 2-Thienyl Isocyanate | 220°C, 15 min, hexadecane | High |

| Dodecyl N-(2-thienyl)carbamate | Reaction with 1-dodecanol | 93% |

Other Reactions

While the Curtius Rearrangement is the most studied reaction for this compound, other potential reactions include cycloadditions and nucleophilic substitutions, although these are less commonly reported.

Structural Analysis

The crystal structure of this compound reveals a monoclinic system with space group C2/c. The compound forms one-dimensional hydrogen-bonded chains through C—H…N/O hydrogen bonds, contributing to its stability in the solid state .

Crystal Data:

| Parameter | Value |

|---|---|

| Formula | C5H3N3OS |

| Molecular Weight | 153.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.668(3) |

| b (Å) | 6.2153(12) |

| c (Å) | 16.400(3) |

| β (°) | 95.91(3) |

| V (ų) | 1284.4(4) |

Scientific Research Applications

Synthetic Applications

2.1 Click Chemistry

One of the most prominent applications of TCA is in click chemistry, particularly in the synthesis of 1,2,3-triazoles. The reaction of TCA with alkynes leads to the formation of triazole derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties. The efficiency of this reaction is notable, often yielding products in high purity without extensive purification steps .

Table 1: Yields of Triazole Derivatives from TCA Reactions

| Alkyne Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Aromatic (e.g., phenylacetylene) | Cu(I) catalyst, 80°C | 70-80 |

| Aliphatic (e.g., hex-1-yne) | Cu(I) catalyst, 80°C | 65-75 |

| Heterocyclic (e.g., 3-ethynylthiophene) | Cu(I) catalyst, 80°C | 67-72 |

2.2 Multicomponent Reactions

TCA can also participate in multicomponent reactions (MCRs), which are essential for synthesizing complex molecules such as natural products and pharmaceuticals. MCRs involving TCA have been documented to produce various molecular scaffolds with potential medicinal properties .

Medicinal Chemistry

3.1 Drug Discovery

The incorporation of TCA into drug discovery programs has shown promise due to its ability to form diverse compound libraries through click chemistry and MCRs. Notably, triazole derivatives synthesized from TCA have been evaluated for their biological activities against various targets, including cancer cells and bacterial strains .

Case Study: Triazole Derivatives as Anticancer Agents

A series of triazole derivatives synthesized from TCA exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity compared to their electron-donating counterparts.

Material Science Applications

4.1 Polymer Chemistry

TCA has been explored for its potential use in polymer chemistry, particularly in the development of functionalized polymers through click reactions. The ability to modify polymer backbones with azide functionalities allows for the incorporation of various side chains that can impart desirable properties such as increased solubility or enhanced thermal stability .

Mechanism of Action

The mechanism by which 2-Thiophenecarbonylazide exerts its effects involves its interaction with molecular targets and pathways. The azide group can act as a bioisostere for other functional groups, influencing biological processes. The specific molecular targets and pathways would depend on the context of its application, such as its role in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-Thiophenecarbohydrazide with analogous compounds based on molecular structure, reactivity, and applications.

Table 1: Comparative Properties of 2-Thiophenecarbohydrazide and Similar Compounds

Key Findings

Reactivity Differences :

- The carbohydrazide group in 2-Thiophenecarbohydrazide enables nucleophilic reactions (e.g., with aldehydes to form hydrazones), unlike Thiophene-2-carboxylic acid, which primarily undergoes acid-derived reactions (esterification, amidation) .

- The nitro-substituted carboximidic hydrazide (CAS 158225-14-0) exhibits enhanced electrophilicity, facilitating reactions with electron-rich partners, but reduced stability due to nitro-group-induced strain .

Applications: 2-Thiophenecarbohydrazide is preferred in coordination chemistry for synthesizing metal complexes, leveraging the thiophene ring’s electron-rich π-system and hydrazide’s chelating ability . Thiophene-2-carboxylic acid is primarily a laboratory chemical, while 2-Aminobenzamide finds niche use in biochemical assays due to its non-thiophene aromatic structure .

In contrast, 2-Thiophenecarbohydrazide requires inert storage conditions to prevent oxidation .

Biological Activity

2-Thiophenecarbonylazide is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data that highlight its pharmacological significance.

This compound is characterized by its azide functional group attached to a thiophene ring. The structure can be represented as follows:

This compound is notable for its reactivity, particularly in the context of azide chemistry, which is known for facilitating various synthetic transformations.

Antitumor Activity

Research indicates that derivatives of thiophene, including this compound, exhibit significant antitumor properties. Several studies have demonstrated the ability of these compounds to inhibit cell growth across various cancer cell lines. For instance, a study reported an IC50 range of 1.02-74.28 μM for similar thiophene derivatives against multiple cancer cell lines, suggesting promising anticancer activity .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin binding |

| Compound A | HT-29 | TBD | Apoptosis induction |

| Compound B | MOLT-4 | TBD | Cell cycle arrest in G0/G1 phase |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies show that thiophene derivatives can exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Properties

Inflammation-related studies have identified potential anti-inflammatory effects of thiophene derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain derivatives have shown COX-2 inhibition with IC50 values as low as 0.12 μM .

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | COX Inhibition IC50 (μM) | Effect on Inflammation |

|---|---|---|

| This compound | TBD | Reduction in carrageenan-induced edema |

| Compound C | 0.12 | Significant anti-inflammatory effect |

Case Study 1: Anticancer Efficacy

In a recent case study involving the application of this compound in cancer therapy, researchers observed its effects on MCF-7 breast cancer cells. The study utilized various concentrations and assessed cell viability through MTT assays. The results indicated a dose-dependent decrease in cell viability, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another case study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods to evaluate inhibition zones, revealing significant antimicrobial activity compared to control groups.

Research Findings and Future Directions

The current body of research suggests that this compound holds promise as a bioactive compound with diverse pharmacological applications. Future studies should focus on:

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity and specificity.

Q & A

Basic Research Question

- Protection Strategies : Temporarily protect amines or alcohols with tert-butoxycarbonyl (Boc) or acetyl groups before azide introduction .

- Sequential Reactivity : Prioritize azide formation early in the synthesis to avoid later exposure to reducing agents (e.g., Pd/H₂) that decompose azides .

- Monitoring : Use TLC with ninhydrin staining to track azide stability during subsequent steps .

How can computational tools predict and rationalize unexpected regiochemical outcomes in this compound cycloadditions?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) models azide-alkyne interactions. Compare predicted binding poses with experimental X-ray crystallography data .

- Reaction Force Field Analysis : Apply ReaxFF MD simulations to map transition states and identify steric or electronic biases in regioselectivity .

- Contradiction Resolution : If simulations conflict with experiments (e.g., favoring 1,4- over 1,5-regioisomers), reparameterize solvent dielectric constants in the model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.